5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride

Catalog No.
S003837
CAS No.
209481-24-3
M.F
C20H23Cl2N3O3S2
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-me...

CAS Number

209481-24-3

Product Name

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride

IUPAC Name

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride

Molecular Formula

C20H23Cl2N3O3S2

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C20H22ClN3O3S2.ClH/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24;/h3-6,11-12,22-23H,7-10H2,1-2H3;1H

InChI Key

RMXZRJYGJMSDQK-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4.Cl

Synonyms

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4.Cl

Description

Potent and selective 5-HT6 receptor antagonist (Ki = 1-2 nM). Displays >200-fold selectivity for 5-HT6 receptors (vs. other receptor binding sites and ion channels). Poor penetration of the blood-brain barrier. Nootropic effects in vivo.
SB271046 Hcl is a potent, selective and orally active 5-HT6 receptor antagonist with pKi of 8.9. IC50 Value: 8.9(pKi)Target: 5-HT6 Receptorin vitro: SB 271046 hydrochloride is a sulfonamidal benzothiophene derivative that has been shown to act as a selective 5-HT6 antagonist with pKi values of 9.02-8.92, 6.55, 6.35, 6.27, 6.05, 5.95, 5.76, 5.73, 5.62, 5.55, 5.41, 5.39, 5.27 and < 4.99 for 5-HT6, 5-HT1D, 5-HT1A, D3, 5-HT1B, 5-HT1F, α1B, 5-HT2C, 5-HT2A, D2, 5-HT2B, 5-HT7, 5-HT4 and 5-HT1E respectively, and is > 200-fold selective over 55 other receptors, enzymes and ion channels. in vivo: SB-271046 is moderately brain penetrant (10%), subject to low blood clearance (7.7 mL/min/kg) with a good half-life in rats (4.8 hours), and has excellent oral bioavailability (>80%). SB-271046 produces 3-fold and 2-fold increases in extracellular glutamate levels in both frontal cortex and dorsal hippocampus of rats, respectively, which may be used for the treatment of cognitive and memory dysfunction. SB-271046 (20 mg/kg, orally gavage) 30 min prior to training Wistar rats, is found to reverse significantly the amnesia produced by administering scopolamine (0.8 mg/kg, i.p.) in the 6 hours post-training period. SB-271046 progressively and significantly decreases platform swim angle and escape latencies over the five sequential trials on four consecutive daily sessions compared to vehicle-treated controls in aged rats. SB-271046 also improves task recall as measured by significant increases in the searching of the target quadrant on post-training days 1 and 3. SB-271046 (10 mg/kg, s.c.) produces a significant, tetrodotoxin-dependent, increase in extracellular levels of both glutamate and aspartate within the frontal cortex of rats, reaching maximum values of 375.4% and 215.3% of preinjection values, respectively.

High Selectivity for 5-HT6 Receptor

One of the most valuable features of SB 271046 Hydrochloride is its high selectivity for the 5-HT6 receptor. Studies show binding affinities (pKi values) in the range of 9.02-8.92 for the 5-HT6 receptor, while being significantly lower for other receptors and signaling molecules (e.g., enzymes and ion channels) [1]. This selectivity allows researchers to investigate the specific role of 5-HT6 receptors in various biological processes with minimal interference from other pathways.

You can find more details on binding affinities in the following resources:

  • SB 271046 hydrochloride Supplier | CAS 209481-24-3 | SB271046 | Tocris Bioscience:
  • SB 271046 Hydrochloride (CAS 209481-24-3): R&D Systems:

Potential for Studying Neurochemical Effects

SB 271046 Hydrochloride has been shown to increase extracellular glutamate and aspartate levels in the frontal cortex [2]. These are excitatory neurotransmitters that play a crucial role in learning, memory, and cognitive function. This effect suggests that SB 271046 Hydrochloride could be a valuable tool for researchers investigating the role of the 5-HT6 receptor system in these processes.

Further details on the neurochemical effects can be found here:

  • SB 271046 Hydrochloride | Cas# 209481-24-3 - GlpBio:

5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide; hydrochloride, also known as SB-271046, is a chemical compound characterized by its complex structure that includes a benzothiophene core, a sulfonamide group, and a piperazine moiety. Its molecular formula is C20H22ClN3O3SC_{20}H_{22}ClN_{3}O_{3}S with a molecular weight of approximately 421.92 g/mol. The compound exhibits significant pharmacological properties, particularly as a selective antagonist for the serotonin 5-HT6 receptor, which is implicated in various neurological functions and disorders .

SB 271046 Hydrochloride acts as a competitive antagonist at the 5-HT6 receptor. This means it binds to the receptor site that would normally be occupied by serotonin (5-HT), preventing the neurotransmitter from exerting its effects [, ]. By blocking 5-HT6 receptor activation, SB 271046 Hydrochloride allows researchers to study the specific role of 5-HT6 signaling in various biological processes [, ].

Studies suggest SB 271046 Hydrochloride exhibits high selectivity for the 5-HT6 receptor, with over 200-fold selectivity compared to other serotonin receptor subtypes [, ]. This selectivity makes it a valuable tool for dissecting the specific functions of 5-HT6 receptors without affecting other serotonin signaling pathways [, ].

The chemical reactivity of 5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide is influenced by the presence of the sulfonamide group, which can participate in nucleophilic substitutions and sulfonylation reactions. Although specific reactions for this compound are not extensively documented, it can be inferred that its synthesis may involve typical reactions associated with benzothiophene derivatives and sulfonamides, such as:

  • Sulfonylation: The introduction of the sulfonamide group to the benzothiophene core.
  • Nucleophilic substitution: Possible reactions involving the piperazine or methoxy groups.

SB-271046 has been studied for its biological activity primarily as an antagonist of the 5-HT6 receptor. This receptor is involved in neurotransmission and has been linked to cognitive functions and mood regulation. Research indicates that SB-271046 can increase seizure thresholds in animal models, suggesting potential applications in treating epilepsy and other neurological disorders . Additionally, it has been shown to enhance levels of excitatory neurotransmitters such as glutamate and dopamine in specific brain regions, further supporting its role in neuropharmacology.

The synthesis of 5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide typically involves several steps that may include:

  • Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate thiophenes and aromatic compounds.
  • Introduction of the Sulfonamide Group: Typically done via sulfonylation methods where a sulfonyl chloride reacts with an amine.
  • Piperazine Modification: The piperazine ring can be introduced through nucleophilic substitution on a suitable precursor.

While specific synthetic routes are not widely detailed in literature, these general methods provide insight into how such compounds might be constructed .

The primary applications of SB-271046 are in the fields of neuropharmacology and psychiatry. Its ability to selectively block 5-HT6 receptors positions it as a potential therapeutic agent for conditions such as:

  • Cognitive Disorders: Potentially enhancing cognitive function and memory.
  • Epilepsy: Increasing seizure thresholds indicates possible anticonvulsant properties.

Further research may expand its applications into other areas related to mood disorders and neurodegenerative diseases .

Interaction studies involving SB-271046 have highlighted its selective binding to the 5-HT6 receptor without significant activity on other serotonin receptors. This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy. Studies have demonstrated that SB-271046 effectively displaces labeled ligands from human 5-HT6 receptors in vitro, confirming its role as a potent antagonist .

Several compounds share structural or functional similarities with 5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamideContains an amino group and methoxybenzamide structureExhibits different receptor interaction profiles
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-oneIncorporates a pyridazine ringDifferent pharmacological targets
2-hydroxy-3,3-dimethyl-7-nitro-4H-isoquinolin-1-oneIsoquinoline structure with nitro groupDistinct mechanism of action unrelated to serotonin receptors

These comparisons highlight SB-271046's unique combination of structural features and biological activity, particularly its selectivity for the serotonin 5-HT6 receptor, setting it apart from other compounds .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

487.0557893 g/mol

Monoisotopic Mass

487.0557893 g/mol

Heavy Atom Count

30

Appearance

Assay:≥95%A crystalline solid

UNII

X289JNP23G

Dates

Modify: 2023-09-12
[1]. Routledge C, et al. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist. Br J Pharmacol. 2000 Aug;130(7):1606-12.
[2]. Bromidge SM, et al. 5-Chloro-N-(4-methoxy-3-piperazin-1-yl- phenyl)-3-methyl-2-benzothiophenesulfon- amide (SB-271046): a potent, selective, and orally bioavailable 5-HT6 receptor antagonist. J Med Chem. 1999 Jan 28;42(2):202-5.
[3]. Dawson LA, et al. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus. Neuropsychopharmacology. 2001 Nov;25(5):662-8.

Explore Compound Types